Ethylmethanesulfonato-cnu

Description

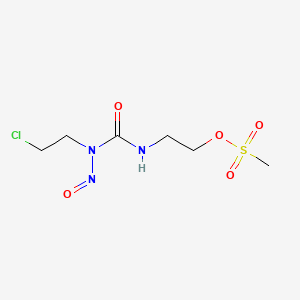

Structure

3D Structure

Properties

CAS No. |

61866-12-4 |

|---|---|

Molecular Formula |

C6H12ClN3O5S |

Molecular Weight |

273.7 g/mol |

IUPAC Name |

2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyl methanesulfonate |

InChI |

InChI=1S/C6H12ClN3O5S/c1-16(13,14)15-5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |

InChI Key |

DXQWOICMDIEAOK-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCNC(=O)N(CCCl)N=O |

Canonical SMILES |

CS(=O)(=O)OCCNC(=O)N(CCCl)N=O |

Other CAS No. |

61866-12-4 |

Synonyms |

2-(3-(2-chloroethyl)-3-nitrosoureido)ethylmethanesulfonate ethylmethanesulfonato-CNU NSC-294896 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization in Ethylmethanesulfonato Cnu Research

Advanced Synthetic Approaches to Ethylmethanesulfonato-cnu and Analogues

The synthesis of nitrosourea (B86855) compounds, a class of compounds to which this compound belongs, has traditionally involved multi-step processes. wikipedia.org Research in this area is continually focused on improving efficiency, yield, and purity. google.com

Exploration of Novel Reaction Pathways for this compound Synthesis

The synthesis of a molecule like this compound, which combines a nitrosourea core with an ethyl group and a methanesulfonate (B1217627) group, can be approached through several convergent synthetic pathways. One common strategy for the formation of the N-nitrosourea group is the nitrosation of a corresponding urea (B33335) precursor. google.com

A hypothetical retrosynthetic analysis of this compound suggests two key precursors: an appropriately substituted urea and a nitrosating agent. The urea precursor itself would be assembled from an isocyanate bearing a methanesulfonate group and an ethylamine (B1201723) component, or vice versa.

Table 1: Comparison of Potential Synthetic Routes to this compound Urea Precursor

| Route | Precursor 1 | Precursor 2 | Key Reaction | Potential Advantages | Potential Challenges |

| A | 2-(Methylsulfonyloxy)ethyl isocyanate | Ethylamine | Nucleophilic addition | Direct incorporation of the sulfonate moiety. | Synthesis of the isocyanate precursor can be complex. |

| B | Ethyl isocyanate | 2-(Methylsulfonyloxy)ethylamine | Nucleophilic addition | Readily available ethyl isocyanate. | Synthesis of the aminosulfonate precursor may require multiple steps. |

Once the urea precursor is synthesized, the final step is nitrosation. Traditional methods often employ sodium nitrite (B80452) in an acidic medium. google.com However, research into novel nitrosating agents and reaction conditions is an active area, aiming to improve selectivity and reduce the formation of byproducts.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. For a compound like this compound, this could involve several areas of improvement over classical synthetic methods.

The use of sulfur dioxide surrogates in the synthesis of sulfonate esters is another relevant green chemistry strategy. nih.gov Given that this compound contains a sulfonate ester, moving away from gaseous and toxic SO2 towards more manageable and less hazardous alternatives represents a significant advancement. nih.gov

Design and Synthesis of this compound Derivatives and Analogues for Research Purposes

The synthesis of derivatives and analogues is crucial for understanding the structure-activity relationships and mechanism of action of a lead compound. For this compound, this involves systematic modifications to its core structure.

Systematic Modification of the Nitrosourea Moiety

The nitrosourea functional group is a key feature of this class of compounds. wikipedia.org Modifications to this moiety can have a profound impact on the compound's chemical and biological properties. One area of exploration is the synthesis of isomers, where the nitroso group is positioned on the other nitrogen atom of the urea linkage. This can influence the compound's stability and reactivity.

Another approach is the introduction of substituents on the non-nitrosated nitrogen. This can modulate the lipophilicity and steric bulk of the molecule, potentially affecting its transport and target interactions.

Exploration of the Alkylating Arm Variations

The ethyl group in this compound serves as an alkylating arm. Varying the nature of this alkyl group is a common strategy to fine-tune the compound's reactivity.

Table 2: Examples of Alkylating Arm Variations in Nitrosourea Analogues

| Variation | Rationale | Expected Impact on Properties |

| Methyl | Smaller alkyl group. | May alter the rate and mechanism of alkylation. |

| Propyl/Isopropyl | Increased steric bulk and lipophilicity. | Can influence solubility and target specificity. |

| Chloroethyl | Introduction of a halogen. | A common feature in many clinically used nitrosoureas, known to influence cross-linking ability. |

| Fluoroethyl | Introduction of a highly electronegative atom. | Can alter electronic properties and metabolic stability. |

Introduction of Reporter Groups for Mechanistic Probes

To study the mechanism of action, transport, and localization of this compound, derivatives containing reporter groups can be synthesized. These probes are invaluable tools in chemical biology.

Examples of reporter groups that could be incorporated into the structure of this compound include:

Fluorescent Tags: A fluorescent moiety, such as a coumarin (B35378) or fluorescein (B123965) derivative, could be attached to a non-critical position of the molecule. This would allow for the visualization of the compound's distribution in cellular systems using fluorescence microscopy.

Isotopic Labels: The synthesis of isotopically labeled versions of this compound, for example with ¹³C or ¹⁵N, would enable its detection and quantification in complex biological matrices using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This is crucial for metabolic and pharmacokinetic studies.

Biotinylation: The introduction of a biotin (B1667282) tag would allow for affinity-based purification of the compound's binding partners, helping to identify its molecular targets.

The synthesis of these derivatized probes requires careful planning to ensure that the reporter group does not significantly alter the fundamental properties of the parent compound.

Elucidation of Molecular Mechanism of Action of Ethylmethanesulfonato Cnu

DNA Alkylation Dynamics and Specificity by Ethylmethanesulfonato-cnu

The initial and critical step in the mechanism of action of this compound involves the alkylation of DNA. This process is initiated by the spontaneous decomposition of the nitrosourea (B86855) to form a reactive chloroethyl carbonium ion. aacrjournals.org This electrophilic intermediate then covalently binds to nucleophilic sites on the DNA bases.

As a chloroethylating agent, this compound is capable of forming a variety of DNA monoadducts. The most significant of these is the O6-(2-chloroethyl)guanine adduct. oup.com This initial lesion is considered a precursor to more complex and cytotoxic DNA damage. oup.com Other potential sites of alkylation include the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). nih.gov Additionally, the decomposition of CNUs can lead to the formation of ethano adducts, such as 3,N4-ethanocytosine (EC) and 1,N6-ethanoadenine (EA). nih.govresearchgate.net

The table below summarizes the primary DNA adducts formed by chloroethylnitrosoureas.

| Adduct Type | Specific Adduct | Significance |

| Monoadducts | O6-(2-chloroethyl)guanine | Precursor to interstrand cross-links. oup.com |

| N7-alkylguanine | A common DNA alkylation product. nih.gov | |

| N3-alkyladenine | A common DNA alkylation product. nih.gov | |

| Ethano Adducts | 3,N4-ethanocytosine (EC) | Can be recognized by DNA repair enzymes. nih.govresearchgate.net |

| 1,N6-ethanoadenine (EA) | Can be recognized by DNA repair enzymes. nih.govresearchgate.net |

The alkylation of DNA by nitrosoureas is not entirely random and can be influenced by the local DNA sequence. Studies with related ethylating agents have shown that the frequency of O6-alkylation of guanine is dependent on the flanking nucleotides. nih.gov Specifically, a guanine residue is more susceptible to alkylation when it is preceded on the 5' side by another guanine or an adenine. nih.gov Conversely, a 5' thymine (B56734) tends to reduce the likelihood of alkylation at the adjacent guanine. nih.gov This suggests a degree of sequence preference in the initial DNA damage induced by compounds like this compound.

The following table illustrates the influence of 5' flanking nucleotides on the relative frequency of guanine-O6 alkylation.

| 5' Flanking Nucleotide | Relative Alkylation Frequency |

| Guanine | High |

| Adenine | Moderate-High |

| Cytosine | Moderate |

| Thymine | Low |

Induction of DNA Cross-linking by this compound

The formation of DNA cross-links is a hallmark of chloroethylnitrosourea activity and is considered the primary mechanism of their cytotoxic action. aacrjournals.org These cross-links can be categorized as either interstrand (between opposite DNA strands) or intrastrand (on the same DNA strand).

The formation of interstrand cross-links by this compound is a two-step process. nih.gov The first step is the initial alkylation of the O6 position of a guanine residue to form the O6-(2-chloroethyl)guanine monoadduct. oup.comnih.gov This is followed by a slower, secondary reaction in which the chloroethyl group of the adduct reacts with the N3 position of a cytosine on the complementary DNA strand. researchgate.net This results in the formation of a stable N1-guanine-N3-cytosine ethyl bridge, which covalently links the two strands of the DNA double helix. bio-conferences.org This type of lesion is particularly detrimental to the cell as it prevents the separation of the DNA strands, which is necessary for both replication and transcription. researchgate.netresearchgate.net

The formation of these interstrand cross-links can be counteracted by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can remove the initial O6-(2-chloroethyl)guanine monoadduct before the cross-linking can occur. nih.govnih.gov

Impact on DNA Replication and Transcription Processes

The extensive DNA damage induced by this compound, particularly the formation of interstrand cross-links, has a profound impact on DNA replication and transcription. By physically preventing the unwinding of the DNA double helix, interstrand cross-links act as absolute blocks to the progression of both DNA and RNA polymerases. researchgate.netresearchgate.net This leads to the stalling of replication forks and the premature termination of transcription. nih.govelifesciences.org The inability to replicate DNA and transcribe essential genes ultimately disrupts cellular function.

The table below outlines the effects of this compound-induced DNA lesions on these fundamental cellular processes.

| Cellular Process | Key Lesion | Consequence |

| DNA Replication | Interstrand Cross-links | Stalling and collapse of replication forks. researchgate.netelifesciences.org |

| Transcription | Interstrand Cross-links, Intrastrand Cross-links, and Monoadducts | Premature termination of transcription. nih.gov |

Inhibition of DNA Polymerase Activity by this compound-DNA Adducts

Ethyl methanesulfonate (B1217627) is a potent mutagen that readily forms covalent adducts with DNA. Research has shown that EMS primarily ethylates guanine at the O6 position, forming O6-ethylguanine. This altered base has a high propensity to mispair with thymine during DNA replication. The formation of these and other DNA adducts can physically obstruct the progression of DNA polymerase, leading to a stall in replication.

The presence of bulky ethyl groups on the DNA template can hinder the precise functioning of the DNA polymerase enzyme, which is responsible for accurately reading the template strand and incorporating the correct complementary nucleotides. The distortion of the DNA helix caused by these adducts can prevent the polymerase from binding correctly or moving along the DNA strand, thereby inhibiting DNA replication and repair processes.

| Adduct Type | Consequence |

| O6-ethylguanine | Mispairing with thymine, leading to G:C to A:T transition mutations. |

| N7-ethylguanine | Can lead to depurination, creating an abasic site that can stall replication or lead to mutations. |

| O4-ethylthymine | Can mispair with guanine, resulting in T:A to C:G transition mutations. |

Disruption of RNA Polymerase Function and Gene Expression by this compound

Similar to its effect on DNA polymerase, the formation of DNA adducts by ethyl methanesulfonate can also impede the function of RNA polymerase. During transcription, RNA polymerase unwinds the DNA double helix and synthesizes a complementary RNA strand. The presence of ethyl adducts on the template DNA strand can cause the RNA polymerase to pause or dissociate from the DNA, leading to truncated RNA transcripts and a subsequent decrease in the expression of the affected gene.

This disruption of gene expression can have widespread consequences for the cell, as the production of essential proteins may be compromised. The interference with the transcriptional machinery is a key component of the cytotoxic effects observed with alkylating agents like EMS.

Interaction with Other Biomolecules and Cellular Components

The reactivity of ethyl methanesulfonate is not limited to nucleic acids. Its electrophilic nature allows it to react with various other nucleophilic biomolecules within the cell, leading to a broader range of cellular dysfunction.

Protein Alkylation and Functional Consequences

Proteins, with their abundance of nucleophilic amino acid residues, are also significant targets for ethylation by EMS. Cysteine and histidine residues, in particular, are susceptible to alkylation due to the presence of highly nucleophilic sulfur and nitrogen atoms, respectively.

The addition of an ethyl group to a critical amino acid residue within a protein can have profound effects on its structure and function. Alkylation can:

Alter Enzyme Activity: If the alkylated residue is part of an enzyme's active site, the modification can directly inhibit its catalytic activity.

Disrupt Protein Structure: The addition of an ethyl group can disrupt the intricate network of non-covalent interactions that maintain a protein's three-dimensional structure, leading to misfolding and loss of function.

Interfere with Protein-Protein Interactions: Alkylation of residues at the interface of protein complexes can prevent the necessary interactions for their assembly and function.

| Amino Acid Residue | Site of Alkylation | Functional Consequence |

| Cysteine | Thiol group (-SH) | Disruption of disulfide bonds, inactivation of enzyme active sites. |

| Histidine | Imidazole ring nitrogen | Alteration of protein charge and conformation, inhibition of catalytic activity. |

| Lysine | Epsilon-amino group (-NH3+) | Changes in protein charge and disruption of ionic interactions. |

Glutathione (B108866) and Thiol-Mediated Interactions in a Research Context

Glutathione (GSH), a tripeptide containing a cysteine residue, is a major intracellular antioxidant and plays a crucial role in the detoxification of xenobiotics, including alkylating agents. The thiol group of glutathione is a strong nucleophile and can directly react with ethyl methanesulfonate.

This reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of an S-ethylglutathione conjugate. This process serves as a detoxification pathway, as it neutralizes the reactive ethylating agent and facilitates its excretion from the cell. In a research context, the depletion of intracellular glutathione levels is often used as an indicator of exposure to electrophilic compounds like EMS and can be correlated with the extent of cellular damage. The interplay between EMS and glutathione is a critical determinant of the cellular response to this alkylating agent.

Structure Activity Relationship Sar Studies of Ethylmethanesulfonato Cnu and Its Analogues

Correlating Structural Modifications with DNA Alkylation Efficacy

The DNA alkylating efficacy of nitrosoureas is intrinsically linked to their chemical structure, which dictates their decomposition pathway and the reactivity of the resulting electrophilic species. For ethylmethanesulfonato-cnu, two key reactive moieties are generated upon decomposition: a 2-chloroethyldiazonium ion and a 2-(methylsulfonyloxy)ethyl isocyanate. The 2-chloroethyldiazonium ion is the primary species responsible for alkylating DNA, a critical step in the cytotoxic action of these compounds.

The general trend observed for N-alkyl-N-nitrosoureas indicates that the alkylating activity and carcinogenicity are influenced by the nature of the alkyl group, with smaller alkyl groups often showing higher reactivity. While specific data for this compound is scarce, the principles of nitrosourea (B86855) SAR suggest that modifications to the ethylmethanesulfonate side chain would alter the physicochemical properties of the molecule, thereby affecting its ability to reach its target and alkylate DNA.

Table 1: Illustrative DNA Alkylation Efficacy of Hypothetical this compound Analogues This table is for illustrative purposes and is based on general SAR principles of nitrosoureas, as specific experimental data for these analogues are not publicly available.

| Analogue | Structural Modification | Predicted DNA Alkylation Efficacy | Rationale |

|---|---|---|---|

| This compound | -CH2CH2OSO2CH3 | Baseline | Reference compound. |

| Analogue A | Replacement of methanesulfonate (B1217627) with a poorer leaving group (e.g., -OH) | Decreased | A less efficient leaving group would reduce the reactivity of the alkylating species. |

| Analogue B | Replacement of methanesulfonate with a more lipophilic group | Potentially Increased | Increased lipophilicity may enhance cell membrane permeability and target access. |

| Analogue C | Shortening of the ethyl chain | Potentially Altered | Changes in the chain length can affect conformational flexibility and interaction with target sites. |

Influence of Substituents on Cross-linking Efficiency and Adduct Formation

The therapeutic efficacy of chloroethylnitrosoureas is often attributed to their ability to induce interstrand DNA cross-links. This process is initiated by the alkylation of the O6 position of guanine (B1146940) by the 2-chloroethyldiazonium ion, forming an O6-(2-chloroethyl)guanine monoadduct. nih.gov This initial adduct can then undergo an intramolecular cyclization, followed by a reaction with the N1 of a cytosine on the complementary DNA strand, resulting in a G-C interstrand cross-link. nih.gov

The nature of the N'-substituent, such as the 2-((methylsulfonyl)oxy)ethyl group in this compound, can influence the efficiency of this cross-linking process. The substituent can affect the rate of decomposition of the nitrosourea and the half-life of the reactive intermediates. Furthermore, the isocyanate generated from the N'-substituent can carbamoylate proteins, including DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). Inhibition of AGT would prevent the repair of the initial O6-chloroethylguanine monoadduct, thereby increasing the probability of cross-link formation. nih.govplos.org

The structure of the N'-substituent can also influence the types of DNA adducts formed. While the primary cytotoxic lesion is the interstrand cross-link, other adducts at the N7 position of guanine and other sites can also be formed. The balance between these different adducts can be shifted by structural modifications. For instance, substituents that lead to a more stable 2-chloroethyldiazonium ion might favor the formation of the O6-guanine adduct, which is a precursor to the cross-link.

Table 2: Predicted Influence of Substituents on DNA Cross-linking and Adduct Formation This table is for illustrative purposes and is based on general SAR principles of nitrosoureas, as specific experimental data for these analogues are not publicly available.

| Substituent on N' | Predicted Cross-linking Efficiency | Predicted Adduct Profile | Rationale |

|---|---|---|---|

| 2-((methylsulfonyl)oxy)ethyl | Moderate to High | Primarily G-C interstrand cross-links, with some N7-guanine adducts. | The methanesulfonate is a good leaving group, potentially leading to a reactive isocyanate that could inhibit DNA repair. |

| Cyclohexyl (as in CCNU) | High | High levels of G-C interstrand cross-links. | The cyclohexyl group confers high lipophilicity and leads to an isocyanate with carbamoylating activity. |

| 2-hydroxyethyl | Low | Mainly monoadducts. | The resulting isocyanate has low carbamoylating activity, allowing for more efficient DNA repair. tandfonline.com |

Modulation of Biochemical Pathway Perturbations by Structural Changes

The interaction of nitrosoureas with cellular components extends beyond direct DNA damage. The carbamoylating activity of the isocyanate species generated from the N'-substituent can perturb various biochemical pathways. This carbamoylation can target a wide range of proteins, including enzymes involved in DNA repair, glutathione (B108866) metabolism, and RNA processing. nih.gov

Structural changes in the N'-substituent of this compound would directly alter the structure of the resulting isocyanate and thus its reactivity and target specificity. For example, a bulkier or more sterically hindered substituent might lead to an isocyanate that is less reactive or has a different set of protein targets compared to a smaller, more linear substituent.

Comparative SAR Analysis with Clinically Relevant Nitrosoureas (e.g., BCNU, CCNU, MeCCNU) in Mechanistic Contexts

A study by Zeller and Eisenbrand in 1981 evaluated the chemotherapeutic activity of ten newly synthesized nitrosoureas, including this compound, against the rat leukemia L5222 model. nih.gov The activity of these new compounds was compared to that of established nitrosoureas such as BCNU, CCNU, and MeCCNU. nih.gov The study found that all the tested compounds, including this compound, exhibited chemotherapeutic activity to a greater or lesser extent. nih.gov However, MeCCNU was found to be superior to all other compounds investigated in this model. nih.gov

Table 3: Comparative Properties of this compound and Clinically Relevant Nitrosoureas This table is based on the available literature and general chemical principles.

| Compound | N'-Substituent | Key Structural Feature | Reported Activity in L5222 Leukemia nih.gov | Mechanistic Considerations |

|---|---|---|---|---|

| This compound | -CH2CH2OSO2CH3 | Sulfonate ester | Active | Unique isocyanate with potential for distinct carbamoylating activity. Good leaving group may influence reactivity. |

| BCNU | -CH2CH2Cl | Symmetrical, two chloroethyl groups | Active | High cross-linking potential due to two alkylating arms. |

| CCNU | Cyclohexyl | Lipophilic ring | Active | High lipophilicity, crosses blood-brain barrier. Significant carbamoylating activity. |

| MeCCNU | Methylcyclohexyl | Highly lipophilic ring | Superior activity | Very high lipophilicity, potent carbamoylating activity. |

Cellular and Biochemical Responses to Ethylmethanesulfonato Cnu in Research Models

Impact on Cellular Proliferation and Viability in In Vitro Systems

The impact of Ethylmethanesulfonato-cnu on cell health is characteristically dose-dependent, a feature common to alkylating agents. In various cancer cell lines used in research, increasing concentrations of the compound result in a progressive decline in cell viability and proliferation. nih.gov For example, studies on related alkylating agents like N-nitroso-N-ethylurea (ENU) have demonstrated that dose-dependent decreases in cell attachment and viability occur within the first 24 hours of exposure. nih.gov This inhibitory effect is quantifiable, showing a clear inverse relationship between the drug concentration and the number of surviving, proliferating cells.

Table 1: Representative Data on Dose-Dependent Viability in a Model Cell Line The following is a representative data table illustrating the typical dose-dependent effect of an alkylating agent on a cancer cell line after 48 hours of exposure. Actual values for this compound would require specific experimental validation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 88 |

| 25 | 65 |

| 50 | 42 |

| 100 | 18 |

This compound induces significant disruptions in the normal progression of the cell cycle. A primary response to the DNA damage caused by this agent is the activation of cell cycle checkpoints. Research on similar ethylating agents shows a dose-related accumulation of cells in specific phases of the cell cycle. nih.gov Typically, DNA damage can trigger arrest at the G1/S or G2/M boundaries. For many alkylating agents, a robust G2/M arrest is observed, which prevents cells with damaged DNA from entering mitosis. This arrest provides the cell with an opportunity to repair the DNA damage; if the damage is too severe, it may lead to cell death.

DNA Damage Response Pathway Activation by this compound

As a DNA alkylating agent, this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). nih.govnih.gov This response pathway senses DNA lesions and coordinates repair. Key sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to DNA strand breaks and replication stress. nih.gov These kinases then phosphorylate a multitude of downstream proteins that execute DNA repair through various mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). cellsignal.com However, the capacity of these repair systems is finite. High concentrations of this compound can generate a level of DNA damage that overwhelms or saturates the cell's repair machinery, leading to the accumulation of un-repaired lesions.

When DNA damage induced by this compound is irreparable, the cell often initiates a programmed cell death pathway called apoptosis. This is a controlled, active process designed to eliminate damaged cells. The accumulation of extensive DNA damage typically triggers the intrinsic apoptotic pathway, which involves the permeabilization of mitochondria, the release of cytochrome c, and the activation of a cascade of enzymes called caspases that dismantle the cell.

In some circumstances, particularly at higher concentrations of the damaging agent, cells may undergo necrosis. nih.gov Unlike the organized process of apoptosis, necrosis is a form of uncontrolled cell death that involves cell swelling and the loss of membrane integrity, which can lead to inflammation. nih.govnih.gov The decision between apoptosis and necrosis can depend on the cell type and the severity of the initial injury. nih.gov

Enzymatic Metabolism and Bioactivation Mechanisms in Research Models

The biological activity of many compounds, including the related class of nitrosoureas, often depends on their metabolic bioactivation. It is plausible that this compound requires enzymatic conversion within the cell to form its ultimate reactive, DNA-alkylating species. This metabolic process can be mediated by various enzymes, with the cytochrome P450 (CYP) family of enzymes being common participants in the metabolism of xenobiotics. This bioactivation step is critical, as the parent compound may be relatively inert, while the resulting electrophilic intermediates are highly reactive towards nucleophilic sites on DNA. This leads to the formation of DNA adducts that are responsible for the compound's cytotoxic and mutagenic effects. The specific metabolic pathways can influence the compound's efficacy and cellular response in different research models.

Table 2: Compound and Protein Names Mentioned in the Article

| Name |

| ATM (Ataxia-Telangiectasia Mutated) |

| ATR (Ataxia Telangiectasia and Rad3-related) |

| Cytochrome c |

| This compound |

| N-nitroso-N-ethylurea (ENU) |

Identification of Metabolic Pathways Influencing this compound Activity

The mutagenic activity of Ethyl methanesulfonate (B1217627) (EMS) can have widespread effects on an organism's metabolism, as the induced mutations can alter the function of enzymes and regulatory proteins. Research in various models, particularly plants, has identified several metabolic pathways that are affected by EMS-induced mutations.

In tomato, whole-genome sequencing of EMS-mutagenized lines revealed mutations across a broad range of Gene Ontology categories. biorxiv.org Specific analysis highlighted deleterious mutations in key metabolic pathways, including those for tetrahydrofolate biosynthesis and carotenoid biosynthesis. biorxiv.org Similarly, studies in the medicinal plant Catharanthus roseus have shown that EMS-induced mutagenesis can transcriptionally modulate the Monoterpenoid Indole Alkaloid (MIA) biosynthetic pathway, affecting the production of important compounds like vinblastine. mdpi.com In this context, the expression levels of genes encoding enzymes such as Strictosidine β-D-glucosidase (SGD) and Deacetylvindoline O-acetyltransferase (DAT) were altered in mutant lines. mdpi.com

Research in different plant species has also demonstrated the impact of EMS on chlorophyll (B73375) metabolism. cabidigitallibrary.org The mutagenic effects can lead to observable changes in leaf color, indicating disruptions in the chlorophyll biosynthetic pathway. cabidigitallibrary.org Furthermore, the application of metabolic inhibitors, such as the aerobic respiration inhibitor sodium azide (B81097), has been studied in conjunction with EMS to understand the nature of its effects, suggesting that cellular metabolic states can influence the outcomes of EMS treatment. cas.cz

Table 1: Metabolic Pathways Affected by Ethyl Methanesulfonate (EMS) Mutagenesis

| Research Model | Affected Metabolic Pathway | Observed Outcome | Reference(s) |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Carotenoid Biosynthesis, Tetrahydrofolate Biosynthesis | Identification of deleterious mutations predicted to alter pathway function. | biorxiv.org |

| Madagascar Periwinkle (Catharanthus roseus) | Monoterpenoid Indole Alkaloid (MIA) Biosynthesis | Altered expression of pathway genes (e.g., SGD, DAT) and accumulation of catharanthine. | mdpi.com |

| Various Crops | Chlorophyll Metabolism | Induction of chlorophyll mutants with varied leaf coloration (e.g., yellow, yellow-green, albino). | cabidigitallibrary.org |

| Barley (Hordeum vulgare) | General Metabolism / Respiration | The use of metabolic inhibitors like sodium azide was explored to understand the potentiation of EMS-induced biological injury. | cas.cz |

Role of Specific Enzymes in Compound Breakdown and Activation

The biological activity of Ethyl methanesulfonate (EMS) is a result of its direct chemical reactivity and does not require metabolic activation by enzymes. As an alkylating agent, the ethyl group of EMS reacts directly with nucleophilic sites on DNA bases. wikipedia.orgnih.gov The primary target is the O6 position of guanine (B1146940), forming O6-ethylguanine. wikipedia.org This abnormal base frequently pairs with thymine (B56734) instead of cytosine during DNA replication, resulting in a characteristic G:C to A:T transition point mutation. wikipedia.orgmdpi.comresearchgate.net EMS can also ethylate other positions on guanine and adenine (B156593) to a lesser extent. nih.gov The compound is unstable in water, where it hydrolyzes into ethanol (B145695) and methanesulfonic acid without enzymatic catalysis. wikipedia.org

While enzymes are not involved in activating EMS, they play a critical role in responding to and repairing the DNA damage it causes. The cellular machinery for DNA repair is crucial for mitigating the mutagenic effects of EMS. A key enzyme in this process is O6-methylguanine-DNA methyltransferase (MGMT) , a repair protein that can remove the ethyl group from the O6-ethylguanine lesion, thereby preventing mutation. wikipedia.org Additionally, processes like mitotic recombination, as seen in Saccharomyces cerevisiae, are employed to repair EMS-induced DNA lesions. wikipedia.org

In addition to direct DNA repair, cells respond to the stress induced by EMS through the modulation of other enzymatic systems. In studies on Artemisia vulgaris calli under salt stress, EMS treatment led to a significant increase in the activity of antioxidant enzymes such as Catalase (CAT) , Peroxidase (POD) , and Superoxide dismutase (SOD) . nih.govmdpi.com This suggests that a secondary effect of EMS-induced damage and the resulting cellular stress is the activation of enzymatic pathways designed to combat oxidative stress. nih.govmdpi.com

Table 2: Enzymes Involved in the Cellular Response to Ethyl Methanesulfonate (EMS)

| Enzyme | Role | Research Context | Reference(s) |

|---|---|---|---|

| O6-methylguanine-DNA methyltransferase (MGMT) | DNA Repair | Removes the ethyl group from O6-ethylguanine, directly reversing the DNA lesion and preventing mutations. | wikipedia.org |

| Peroxidase (POD) | Antioxidant Defense | Activity increased in EMS-treated plant calli, indicating a response to oxidative stress. | nih.govmdpi.com |

| Superoxide dismutase (SOD) | Antioxidant Defense | Activity increased in EMS-treated plant calli, part of the cellular response to combat reactive oxygen species. | nih.govmdpi.com |

| Catalase (CAT) | Antioxidant Defense | Activity was modulated in response to EMS treatment in conjunction with salt stress in plant models. | nih.govmdpi.com |

Investigations Using Advanced Cellular Models

To better understand the mechanisms of action and potential effects of chemical agents in a more biologically relevant context than traditional 2D cell culture, advanced cellular models are increasingly being employed.

Three-Dimensional (3D) Cell Culture Models for Mechanistic Studies

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the microenvironment and physiology of in vivo tissues. oup.com These models are valuable tools for toxicological and mechanistic studies. Ethyl methanesulfonate (EMS) has been used as a reference genotoxic agent in the validation of such advanced models.

One prominent example is the development of the Reconstructed Human Intestinal Comet (RICom) assay. oup.com In this system, 3D human small intestinal microtissues (EpiIntestinal™) were used to assess the genotoxicity of various compounds. EMS was correctly identified as a genotoxin in this model, inducing significant DNA damage as measured by the comet assay, demonstrating the utility of this 3D system for evaluating orally ingested materials without the need for an external metabolic activation system. oup.com

Furthermore, organotypic airway cultures have been utilized to study the effects of repeated exposure to EMS. dntb.gov.ua Such models, derived from primary tracheobronchial cells, provide a more realistic platform for investigating the accumulation of somatic cell mutations and other long-term consequences of exposure to mutagens in respiratory tissues. The use of these models confirms that 3D culture systems are robust platforms for investigating the genotoxic and mechanistic properties of compounds like EMS. oup.comaacrjournals.org

Table 3: Application of Ethyl Methanesulfonate (EMS) in 3D Cell Culture Models

| 3D Model System | Research Purpose | Key Findings | Reference(s) |

|---|---|---|---|

| Reconstructed Human Intestinal Microtissues (EpiIntestinal™) | Genotoxicity Assessment (RICom Assay) | EMS was successfully identified as a genotoxic agent, causing significant DNA damage in the intestinal tissue model. | oup.com |

| Organotypic Airway Cultures | Mechanistic Study of Repeated Exposure | Used to study the accumulation of somatic cell mutations following repeated treatment with EMS. | dntb.gov.ua |

Co-culture Systems for Studying Intercellular Effects

A review of the available scientific literature did not yield specific studies detailing the use of Ethyl methanesulfonate in co-culture systems designed to investigate intercellular effects. Co-culture systems, which involve growing two or more different cell types together, are used to study cell-cell interactions, paracrine signaling, and the influence of one cell type on another's response to a compound. While these systems are valuable in toxicology and drug discovery, their specific application to explore the intercellular effects of Ethyl methanesulfonate is not documented in the reviewed sources.

Pre Clinical Research Models for Investigating Ethylmethanesulfonato Cnu Mechanisms

In Vitro Model Systems for Mechanistic Research

In vitro models are crucial for dissecting the molecular effects of Ethylmethanesulfonato-cnu in a controlled environment. These systems allow for detailed investigation of cellular and molecular pathways targeted by the compound.

Established Cell Lines (e.g., Leukemia Cell Lines) for Studying Molecular Effects

Established cell lines, particularly those derived from leukemias, serve as fundamental tools for studying the molecular impact of this compound. These cell lines offer a homogenous and reproducible system for investigating the compound's cytotoxic and mechanistic properties.

The primary mechanism of action for 2-chloroethyl-N-nitrosoureas (CNUs), the class to which this compound belongs, involves the alkylation of DNA. tandfonline.comresearchgate.net This process leads to the formation of DNA-DNA cross-links, a critical factor in their antineoplastic effectiveness. tandfonline.comresearchgate.net Specifically, the N-7 position of guanine (B1146940) is a predominant site for alkylation. tandfonline.comresearchgate.net In addition to chloroethylation, these compounds also induce hydroxyethylation of DNA, with hydroxyethylation accounting for a significant portion of DNA alkylation in vitro. researchgate.net

Studies on various CNUs have demonstrated their ability to inhibit the growth of cancer cells. For instance, in vitro experiments with Plasmodium falciparum, the parasite responsible for malaria, showed that HeCNU (a related nitrosourea) could prevent parasite growth at all intraerythrocytic stages. nih.gov This effect is linked to the depletion of glutathione (B108866) (GSH) in the parasites and their host cells, impairing their defense against lipid peroxidation. nih.gov While not a leukemia cell line, this research highlights the broader cytotoxic mechanisms of related nitrosoureas that are also relevant to their effects on cancer cells.

The table below summarizes the molecular effects observed in in vitro studies with related nitrosoureas, which are indicative of the mechanisms of this compound.

| Molecular Effect | Description | Associated Compound(s) |

| DNA Alkylation | Forms DNA-DNA cross-links and adducts at the N-7 position of guanine. tandfonline.comresearchgate.net | 2-chloroethyl-N-nitrosoureas (CNUs) |

| DNA Strand Scission | Induces both fast and slow single-strand breaks in DNA. tandfonline.com | CNUs |

| Glutathione Depletion | Reduces levels of glutathione, increasing susceptibility to oxidative stress. nih.gov | HeCNU, BCNU |

| Inhibition of Glutathione Reductase | Blocks the activity of a key antioxidant enzyme. nih.gov | HeCNU, BCNU |

Primary Cell Cultures for Specific Biological Questions

Primary cell cultures, derived directly from living tissue, offer a more physiologically relevant model for investigating specific biological questions compared to established cell lines. nih.govmdpi.com These cultures, which can be derived from various tissues such as epithelial, fibroblast, and hematopoietic cells, retain many of the characteristics of their tissue of origin for a limited time. sigmaaldrich.com

The process of establishing primary cell cultures involves isolating cells from tissue samples through methods like enzymatic digestion or mechanical disaggregation. nih.gov These cells are then cultured as a monolayer or in three-dimensional structures. nih.gov

In the context of this compound research, primary cell cultures are invaluable for:

Toxicity Testing: Assessing the cytotoxic effects of the compound on normal, non-cancerous cells to understand its potential side effects. sigmaaldrich.com

Mechanistic Studies: Investigating the compound's impact on cellular processes in a model that more closely mimics the in vivo environment. mdpi.com For example, studies on fotemustine, another nitrosourea (B86855), in freshly isolated rat hepatocytes revealed time-dependent cytotoxicity, marked by glutathione depletion, lipid peroxidation, and eventually cell death. psu.edu

Drug Screening: Evaluating the efficacy of the compound in cells derived from specific patient populations. sigmaaldrich.com

The use of primary cells, such as human epidermal keratinocytes, has been documented in research on cancer and the effects of various therapeutic agents. lonza.com While direct studies on this compound in specific primary cell cultures are not detailed in the provided results, the methodologies and applications of primary cell culture are well-established for investigating compounds of this class. nih.govmdpi.comsigmaaldrich.com

Non-human In Vivo Animal Models for Investigating Biological Activity

Non-human in vivo animal models are indispensable for evaluating the biological activity, efficacy, and systemic effects of this compound in a whole-organism context.

Rodent Models (e.g., Rat Leukemia L 5222) for Efficacy and Comparative Studies

Rodent models, particularly those with transplantable tumors, are widely used to assess the chemotherapeutic potential of novel compounds. The rat leukemia L5222 model is a well-established system for studying the efficacy of nitrosoureas. nih.govkarger.com

In a comparative study, the chemotherapeutic activity of ten newly synthesized nitrosoureas, including this compound, was evaluated using the intraperitoneally implanted rat leukemia L5222 model. karger.com The study demonstrated that all tested compounds, including this compound, exhibited chemotherapeutic activity to varying degrees. karger.com This model is known to be highly sensitive to nitrosoureas. karger.com

Further research using the L5222 leukemia model in rats has explored the interactions of nitrosoureas with other agents. For instance, a study on the interaction between nicotine (B1678760) and HeCNU in rats with transplanted L5222 leukemia was conducted. nih.govresearchgate.netcncb.ac.cn

The table below presents findings from studies using the rat leukemia L5222 model to evaluate nitrosoureas.

| Study Focus | Compound(s) | Key Findings in L5222 Model |

| Comparative Efficacy | This compound and other nitrosoureas | All tested compounds showed chemotherapeutic activity. karger.com |

| Drug Interaction | HeCNU and Nicotine | Investigated the influence of nicotine on the anticancer activity of HeCNU. nih.govresearchgate.netcncb.ac.cn |

| Efficacy of Established Nitrosoureas | BCNU and Cyclophosphamide | BCNU demonstrated a high number of cures, even in advanced stages of meningeal leukemia. nih.gov |

Zebrafish Models for High-Throughput Mechanistic Screening

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for high-throughput screening of small molecules due to their rapid development, optical transparency, and high genetic homology to humans. nih.govmoleculardevices.com Their small size allows for housing in multi-well plates, making them suitable for automated, large-scale screening assays. moleculardevices.com

The transparency of zebrafish embryos enables real-time visualization of developing organs and the effects of compounds on various biological processes. nih.govmoleculardevices.com This makes them particularly useful for identifying potential toxicities and for phenotype-based drug discovery. nih.govscielo.br High-throughput imaging and analysis platforms, often utilizing artificial intelligence, have been developed to automate the screening process. nih.gov

While specific studies detailing the use of this compound in zebrafish models were not found in the search results, the zebrafish model is increasingly used for screening various compounds, including those with potential cardiotoxic or neurotoxic effects. nih.govresearchgate.net The established methodologies for high-throughput screening in zebrafish make it a viable and valuable platform for future investigations into the mechanisms and potential therapeutic applications of this compound. nih.govscielo.br

The advantages of using zebrafish for high-throughput screening are summarized below:

| Advantage | Description |

| High Fecundity | Produce large numbers of offspring, facilitating large-scale studies. moleculardevices.com |

| Rapid Development | Embryos develop quickly, allowing for rapid assessment of developmental effects. nih.gov |

| Optical Transparency | Embryos are transparent, enabling non-invasive imaging of internal organs. nih.govmoleculardevices.com |

| Genetic Homology | Share a high degree of genetic similarity with humans, increasing translational relevance. moleculardevices.com |

| Suitability for Automation | Small size allows for use in multi-well plates for automated high-throughput screening. nih.govmoleculardevices.com |

Advanced Analytical Methodologies for Ethylmethanesulfonato Cnu Research

Chromatographic Techniques for Compound and Metabolite Analysis in Research Matrices

Chromatographic methods are fundamental for the separation, identification, and quantification of Ethylmethanesulfonato-cnu and its metabolites in complex biological and environmental samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for its determination in various matrices. nih.govconsensus.app Reverse-phase (RP) HPLC is a common approach, utilizing a non-polar stationary phase and a polar mobile phase. sielc.com A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution, such as ammonium (B1175870) acetate (B1210297) or phosphoric acid. nih.govsielc.com For applications requiring mass spectrometry (MS) detection, volatile mobile phase modifiers like formic acid are used instead of phosphoric acid. sielc.com

Derivatization is often employed to enhance the detectability of this compound, which lacks a strong chromophore for UV detection. nih.govgoogle.com A common derivatization strategy involves reaction with a nucleophilic reagent that introduces a UV-active moiety. For instance, N,N-diethyldithiocarbamate has been successfully used as a derivatizing agent, allowing for sensitive UV detection. nih.govgoogle.com The resulting derivatives can be effectively separated using a gradient HPLC method. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile/5 mmol/L Ammonium Acetate | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV (277 nm) after derivatization | nih.gov |

| Derivatizing Agent | N,N-diethyldithiocarbamate | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the determination of this compound and its metabolites. nih.govglobalresearchonline.netresearchgate.net GC-MS offers high sensitivity and specificity, allowing for the detection of trace levels of these compounds in various samples, including pharmaceutical ingredients. nih.govglobalresearchonline.netresearchgate.net

Sample preparation for GC-MS analysis often involves liquid-liquid extraction to isolate the analytes from the matrix. cpu.edu.cn The choice of column is critical for achieving good separation; a DB-WAX column or an Agilent HP-1MS capillary column has been shown to be effective. globalresearchonline.netcpu.edu.cn The mass spectrometer is typically operated in the selective ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. cpu.edu.cn The method can be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for quality control purposes. nih.govglobalresearchonline.net

Table 2: GC-MS Parameters for this compound Determination

| Parameter | Value | Reference |

| Column | Agilent HP-1MS capillary column (30 m × 0.32 m, 1 μm) | cpu.edu.cn |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Selective Ion Monitoring (SIM) | cpu.edu.cn |

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the structure of this compound and for studying its interactions with biological molecules, particularly DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and for investigating its reaction mechanisms. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govchemicalbook.comrsc.org For instance, ¹H NMR analyses have been used to detect the formation of this compound in crude reaction residues. nih.gov

High-Resolution Magic Angle Spinning (HRMAS) NMR has emerged as a valuable technique for studying the in situ reactions of chemical agents within complex biological matrices like reconstructed human epidermis. researchgate.net This method allows for the monitoring of the formation of adducts between this compound and nucleophilic amino acids in proteins directly within the tissue-like environment. researchgate.net

Mass Spectrometry (MS) for Adduct Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the identification and quantification of DNA and protein adducts formed by this compound. nih.govacs.org The high sensitivity and structural information provided by MS are critical for detecting the low levels of adducts typically found in biological samples. acs.org

A prediction-driven multiple reaction monitoring (MRM) profiling strategy using UHPLC-MS/MS has been developed for the rapid discovery of unknown DNA adducts induced by sulfonates, including this compound. nih.gov This approach has led to the identification of various ethylated DNA adducts. nih.gov Furthermore, high-resolution mass spectrometry has been employed to identify specific methylation and ethylation sites in proteins like hemoglobin after exposure to alkylating agents. acs.org

Molecular Biology Techniques for DNA Damage and Repair Assessment

Molecular biology techniques are essential for assessing the extent of DNA damage induced by this compound and for studying the cellular DNA repair responses.

The Comet Assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks in individual cells exposed to genotoxic agents like this compound. nih.govnih.govacademicjournals.orgresearchgate.net The extent of DNA migration in the gel, which forms a "comet" shape, is proportional to the amount of DNA damage. researchgate.net The alkaline version of the comet assay is capable of detecting single-strand breaks, double-strand breaks, and alkali-labile sites. academicjournals.org Studies have shown a dose-dependent increase in DNA damage in cells treated with this compound, as measured by the comet assay. nih.govresearchgate.net

In addition to the Comet Assay, other molecular techniques can be employed. For example, coupling cytotoxicity biomarkers like ATP and Caspase-3/7 levels with DNA damage assessment provides a more comprehensive understanding of the cellular response to this compound. re-place.be Furthermore, DNA adductomics, which aims to identify the complete set of DNA adducts in a cell, provides a detailed picture of the types of DNA lesions induced by this compound. mdpi.com

Gel Electrophoresis-Based Assays (e.g., Comet Assay, DNA Laddering)

Gel electrophoresis-based assays are fundamental in assessing the genotoxic potential of chemical compounds like this compound. These techniques are adept at detecting DNA fragmentation, a hallmark of the cellular damage induced by alkylating agents.

The Comet Assay , or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells. oup.com When cells are treated with a genotoxic agent such as a nitrosourea (B86855) compound, they are subsequently embedded in an agarose (B213101) gel on a microscope slide, lysed, and subjected to electrophoresis. researchgate.net Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail" that can be visualized and quantified. researchgate.net The intensity and length of this tail are directly proportional to the amount of DNA damage. researchgate.net Research on similar alkylating agents, such as N-methyl-N-nitrosourea (MNU), has demonstrated a significant increase in the percentage of tail DNA in various organs of treated rats, indicating widespread genotoxic potential. nih.gov The comet assay can detect DNA single-strand breaks, and with modifications, it can also identify apurinic/apyrimidinic (AP) sites, which are intermediates in the DNA repair process. oup.com

DNA laddering is another gel electrophoresis technique used to visualize the specific pattern of DNA fragmentation characteristic of apoptosis, or programmed cell death. Alkylating agents can induce overwhelming DNA damage that triggers this cellular suicide pathway. During apoptosis, endonucleases cleave the DNA into fragments of specific sizes. When this fragmented DNA is run on an agarose gel, it separates into a distinct "ladder" pattern. The presence of this ladder is a clear indicator of apoptosis.

Below is an illustrative data table representing typical findings from a Comet assay on cells exposed to a compound with a mechanism of action similar to this compound.

| Treatment Group | Mean Tail Moment (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 3.2 | 0.8 |

| Compound X (Low Conc.) | 15.7 | 3.1 |

| Compound X (High Conc.) | 42.1 | 7.5 |

This table illustrates the expected dose-dependent increase in DNA damage, as measured by the Comet assay, following exposure to a genotoxic agent.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a powerful tool for analyzing changes in gene expression following exposure to a substance like this compound. By measuring the amount of specific messenger RNA (mRNA) transcripts, researchers can determine which genes are activated or suppressed in response to the compound. This provides insights into the cellular pathways that are affected.

In the context of an alkylating agent, qPCR is often used to study the expression of genes involved in:

DNA Damage Response and Repair: Genes such as ATM (Ataxia-Telangiectasia Mutated) and MPG (N-methylpurine-DNA glycosylase) are crucial for repairing alkylation damage. nih.gov Studies on other alkylating agents have shown that their therapeutic efficacy can be influenced by the expression levels of such DNA repair genes. nih.govlih.lu

Cell Cycle Control: Genes that regulate the cell cycle may be upregulated to halt cell division and allow time for DNA repair, or downregulated, leading to uncontrolled proliferation or cell death.

Apoptosis: The expression of pro-apoptotic genes (e.g., BAX, p53) and anti-apoptotic genes (e.g., BCL-2) can be quantified to understand how the compound influences programmed cell death.

Stress Response Pathways: Alkylating agents can induce cellular stress, such as endoplasmic reticulum (ER) stress. nih.gov This can lead to the upregulation of stress-related genes, like those in the NRF2 pathway, which is involved in the cellular defense against oxidative stress. nih.govaacrjournals.org

Research on various alkylating agents has demonstrated that they can significantly alter gene expression profiles in cancer cells. For instance, genome-wide expression profiling has been used to identify gene signatures that correlate with sensitivity or resistance to these drugs. nih.govaacrjournals.org qPCR is then used to validate these findings and to conduct more targeted investigations of specific genes.

The following table provides a hypothetical example of qPCR results for key DNA repair genes in cells treated with a compound like this compound.

| Gene | Treatment Group | Fold Change in Expression (Relative to Control) |

| ATM | Compound Y | 3.5 |

| MPG | Compound Y | 4.2 |

| p53 | Compound Y | 2.8 |

| BCL-2 | Compound Y | 0.6 |

This table illustrates a potential upregulation of DNA repair and pro-apoptotic genes, and a downregulation of an anti-apoptotic gene, in response to a DNA damaging agent.

Emerging Research Directions and Future Prospects for Ethylmethanesulfonato Cnu Studies

Development of Novel Ethylmethanesulfonato-cnu-Based Research Probes

The development of chemical probes is a critical area of research for elucidating the biological targets and mechanisms of action of bioactive molecules. For a compound like this compound, which functions as a DNA alkylating agent, research probes can be designed to investigate its interactions with cellular macromolecules. These probes are often created by modifying the parent compound with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, allowing for the visualization and isolation of its binding partners.

Future research in this area will likely focus on creating sophisticated probes that can be used in advanced cell imaging techniques and proteomic studies. For instance, the development of cell-active, selective, and highly validated research tools will be instrumental in deciphering the intricate biology of their targets. Such probes could be employed in phenotypic assays or serve as foundational elements for medicinal chemistry campaigns.

The design of these probes often involves a multidisciplinary approach, combining organic synthesis, molecular modeling, and cell biology. A key aspect of probe development is the inclusion of a structurally similar but inactive negative control compound. This control is crucial for validating that the observed biological effects are due to the specific interactions of the probe with its target and not due to off-target effects or the reporter tag itself. Collaborative efforts, such as those seen in open science initiatives, are accelerating the development and dissemination of these valuable research tools to the broader scientific community.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Complex Responses

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of cellular responses to therapeutic agents. nih.gov Integrating these technologies is becoming increasingly crucial for unraveling the complex and multifaceted responses of cancer cells to DNA damaging agents like this compound. A multi-omics approach allows for a more comprehensive and systems-level understanding of the molecular perturbations induced by the compound.

Genomics and Transcriptomics: These technologies can identify genetic mutations and alterations in gene expression profiles that confer sensitivity or resistance to this compound. For example, microarray analysis has been used to compare gene expression in parent and resistant cell lines to identify up-regulated and down-regulated genes associated with resistance to chloroethylnitrosoureas. aacrjournals.org

Proteomics: Proteomic analyses can reveal changes in protein expression, post-translational modifications, and protein-protein interactions in response to treatment. This can help in identifying the specific DNA repair pathways that are activated and the signaling cascades that are triggered by the DNA damage induced by this compound.

Metabolomics: By studying the metabolic profiles of cells, researchers can understand how this compound affects cellular metabolism and how metabolic reprogramming may contribute to drug resistance.

The integration of these omics datasets requires sophisticated bioinformatics tools and computational approaches to analyze the vast amounts of data generated and to construct comprehensive models of the cellular response to the drug. nih.gov This integrated approach holds the promise of identifying novel biomarkers for predicting treatment response and discovering new therapeutic targets to overcome drug resistance.

Below is a table summarizing the applications of various omics technologies in the study of chloroethylnitrosoureas:

| Omics Technology | Application in CENU Research | Potential Insights for this compound |

| Genomics | Identifying mutations in DNA repair genes (e.g., MGMT) that confer resistance. | Predicting patient response based on tumor genetic makeup. |

| Transcriptomics | Analyzing changes in gene expression profiles of DNA damage response pathways. | Understanding the transcriptional regulation of cellular response. |

| Proteomics | Quantifying the expression levels of proteins involved in drug metabolism and DNA repair. | Identifying key proteins in the mechanism of action and resistance. |

| Metabolomics | Profiling metabolic changes in response to drug-induced stress. | Uncovering metabolic vulnerabilities that can be targeted. |

Exploration of this compound as a Tool for Understanding DNA Damage Response Pathways

This compound and other chloroethylnitrosoureas induce a specific type of DNA damage, primarily through the formation of monoadducts at the O6-position of guanine (B1146940), which can then lead to interstrand cross-links. nih.govtandfonline.com This makes them valuable tools for studying the cellular DNA damage response (DDR) pathways. The DDR is a complex network of signaling pathways that detects DNA damage, signals its presence, and promotes its repair.

The primary lesion induced by CENUs, O6-chloroethylguanine, can be repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). tandfonline.commdpi.com If not repaired, this initial adduct can form a cytotoxic DNA interstrand cross-link. The formation of these cross-links triggers a cascade of cellular responses, including the activation of cell cycle checkpoints and the recruitment of various DNA repair proteins.

Research using CENUs has been instrumental in elucidating the roles of different DNA repair pathways in protecting cells from the cytotoxic effects of these agents. Studies have shown that homologous recombination (HR) is a major pathway for the repair of CENU-induced DNA interstrand cross-links, and cells deficient in HR proteins are extremely sensitive to these drugs. tandfonline.com In contrast, the role of non-homologous end-joining (NHEJ) appears to be less critical for the repair of this type of damage. tandfonline.com

Future studies using this compound could further dissect the intricate signaling networks of the DDR. By examining the cellular responses in various genetic backgrounds (e.g., in cells with specific DNA repair gene knockouts), researchers can gain a more detailed understanding of how cells cope with the specific DNA lesions induced by this compound. This knowledge can not only advance our fundamental understanding of DNA repair but also inform the development of strategies to potentiate the efficacy of such agents in cancer therapy.

Computational Chemistry and Molecular Modeling Approaches for this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and mechanistic studies. These approaches can provide valuable insights into the interactions of small molecules like this compound with their biological targets at an atomic level.

Molecular modeling techniques can be employed to predict the preferred binding sites and alkylation specificity of this compound within the DNA duplex. By simulating the interaction of the reactive intermediates of the drug with different DNA sequences, researchers can identify the structural and electronic factors that govern its reactivity towards specific nucleobases. These computational studies can complement experimental data and provide a rational basis for the observed patterns of DNA alkylation.

Computational methods can also guide the rational design of new analogues of this compound with modified properties. For example, by altering the chemical structure of the molecule, it may be possible to enhance its DNA binding affinity, alter its alkylation specificity, or improve its pharmacological properties. Molecular docking and molecular dynamics simulations can be used to screen virtual libraries of new analogues and prioritize the most promising candidates for synthesis and experimental evaluation. This iterative process of computational design and experimental validation can accelerate the development of novel compounds for mechanistic studies and potential therapeutic applications.

A semiempirical MINDO/3 method has been used to study the carcinogenic action of N-nitrosoureas, identifying the most probable reaction pathways of their biodegradation. nih.gov Such theoretical considerations can help in understanding the reactivity of a series of nitrosourea (B86855) molecules and the determinants of their biological activity. nih.gov

Unexplored Mechanisms of Action and Resistance in Academic Models

While the primary mechanism of action of chloroethylnitrosoureas is understood to be DNA alkylation and cross-linking, there may be other, as-yet-unexplored, mechanisms that contribute to their cytotoxicity. Similarly, while the role of MGMT in conferring resistance is well-established, other mechanisms of resistance are also likely to be important. nih.govtandfonline.com

Future academic research should focus on identifying these novel mechanisms. This could involve using unbiased screening approaches, such as CRISPR-based genetic screens, to identify new genes and pathways that modulate cellular sensitivity to this compound. Investigating the potential role of this compound in inducing other forms of cellular stress, such as oxidative stress or endoplasmic reticulum stress, could also reveal new facets of its biological activity.

Furthermore, the contribution of the tumor microenvironment to drug resistance is an area that warrants further investigation. Factors such as hypoxia and altered metabolism within the tumor can influence the efficacy of DNA damaging agents. Understanding how these factors impact the activity of this compound could lead to the development of new combination therapies that target both the tumor cells and their microenvironment.

The primary mechanisms of resistance to chloroethylnitrosoureas that have been identified include:

| Mechanism of Resistance | Description |

| MGMT-mediated DNA repair | The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly removes the alkyl adducts from the O6-position of guanine, preventing the formation of cytotoxic cross-links. nih.govtandfonline.commdpi.com |

| Glutathione (B108866) (GSH) and Glutathione S-transferases (GSTs) | GSH can directly inactivate the reactive intermediates of CENUs, and this process can be catalyzed by GSTs. aacrjournals.orgaacrjournals.org |

| Increased DNA repair capacity | Enhanced activity of other DNA repair pathways, such as homologous recombination, can contribute to the repair of DNA interstrand cross-links. tandfonline.com |

| Altered drug transport | Changes in the expression or activity of drug transporters could potentially reduce the intracellular concentration of the drug. |

Further research into these and other potential resistance mechanisms will be critical for improving the clinical utility of this compound and other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.